Benzoic acid, 4-(1,1-dimethylethyl)-, zinc salt

Descripción general

Descripción

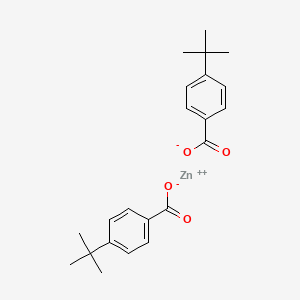

Benzoic acid, 4-(1,1-dimethylethyl)-, zinc salt is a chemical compound with the molecular formula C22H26O4Zn. It is also known as zinc p-tert-butylbenzoate. This compound is a zinc salt of 4-tert-butylbenzoic acid and is used in various industrial and scientific applications due to its unique properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of benzoic acid, 4-(1,1-dimethylethyl)-, zinc salt typically involves the reaction of 4-tert-butylbenzoic acid with a zinc salt, such as zinc chloride or zinc acetate. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions. The general reaction can be represented as follows:

2C11H14O2+ZnCl2→(C11H14O2)2Zn+2HCl

Industrial Production Methods

In industrial settings, the production of this compound is scaled up by using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves the careful control of temperature, solvent, and reaction time to achieve the desired product.

Análisis De Reacciones Químicas

Types of Reactions

Benzoic acid, 4-(1,1-dimethylethyl)-, zinc salt can undergo various chemical reactions, including:

Substitution Reactions: The zinc ion can be replaced by other metal ions in a substitution reaction.

Complexation Reactions: It can form complexes with other ligands, which can alter its chemical properties.

Common Reagents and Conditions

Substitution Reactions: Common reagents include other metal salts such as copper(II) chloride or nickel(II) acetate.

Complexation Reactions: Ligands such as ethylenediamine or bipyridine are used to form complexes with the zinc ion.

Major Products Formed

Substitution Reactions: The major products are the corresponding metal salts of 4-tert-butylbenzoic acid.

Complexation Reactions: The major products are the zinc-ligand complexes.

Aplicaciones Científicas De Investigación

Benzoic acid, 4-(1,1-dimethylethyl)-, zinc salt has several scientific research applications, including:

Catalysis: It is used as a catalyst in various organic reactions due to its ability to stabilize reactive intermediates.

Material Science: It is used in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.

Biological Studies: It is used in studies involving zinc metabolism and zinc-dependent enzymes.

Industrial Applications: It is used as an additive in lubricants and as a stabilizer in plastics.

Mecanismo De Acción

The mechanism of action of benzoic acid, 4-(1,1-dimethylethyl)-, zinc salt involves the coordination of the zinc ion with the carboxylate groups of 4-tert-butylbenzoic acid. This coordination stabilizes the zinc ion and allows it to participate in various chemical reactions. The molecular targets and pathways involved include zinc-dependent enzymes and metalloproteins, where the zinc ion plays a crucial role in catalytic activity and structural stability.

Comparación Con Compuestos Similares

Similar Compounds

- Benzoic acid, 4-(1,1-dimethylethyl)-, copper salt

- Benzoic acid, 4-(1,1-dimethylethyl)-, nickel salt

- Benzoic acid, 4-(1,1-dimethylethyl)-, cadmium salt

Uniqueness

Benzoic acid, 4-(1,1-dimethylethyl)-, zinc salt is unique due to its specific coordination chemistry with zinc ions, which imparts distinct catalytic and stabilizing properties. Compared to its copper, nickel, and cadmium counterparts, the zinc salt is less toxic and more environmentally friendly, making it a preferred choice in various applications.

Actividad Biológica

Benzoic acid, 4-(1,1-dimethylethyl)-, zinc salt (commonly referred to as PTBBA zinc salt) is a compound that has garnered attention due to its biological activities and potential health implications. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

PTBBA zinc salt is a derivative of benzoic acid where a tert-butyl group is substituted at the para position. The zinc salt form enhances its solubility and bioavailability. The chemical formula for this compound is CHOZn, and it is often used in various industrial applications.

Biological Activity Overview

The biological activity of PTBBA zinc salt has been investigated in several studies focusing on its toxicity, potential therapeutic effects, and mechanisms of action. Key findings include:

- Toxicity Studies : Research indicates that PTBBA zinc salt can cause adverse effects on multiple organ systems, particularly the liver and kidneys. The lowest observed adverse effect level (LOAEL) was determined to be between 7.5–17.5 mg/kg body weight per day based on studies conducted in rats .

- Reproductive Toxicity : Significant reductions in testis weight and sperm counts were observed in male rats exposed to higher concentrations of the compound. Histopathological evaluations revealed degeneration of spermatogenic cells and other reproductive system abnormalities .

- Neurotoxicity : Inhalation studies showed neurotoxic effects at concentrations above 106 mg/m³, with behavioral anomalies such as convulsions and reduced activity noted in exposed subjects .

Case Studies

-

Repeated Dose Toxicity :

A study involving repeated topical exposure of F344 rats to PTBBA zinc salt highlighted dose-dependent increases in liver and kidney weights along with histopathological changes such as cytoplasmic vacuolation in the liver and nephritis in the kidneys . -

Inhalation Exposure :

An 11-day inhalation study indicated that exposure to dust containing PTBBA resulted in significant reductions in sperm counts and treatment-related kidney lesions across all dose groups .

Data Table: Summary of Toxicological Effects

The mechanisms underlying the biological activity of PTBBA zinc salt are still being elucidated. However, it is believed that the compound may exert its effects through:

- Oxidative Stress Modulation : Studies suggest that compounds similar to PTBBA may influence oxidative stress pathways, potentially leading to cellular damage or protective effects depending on the concentration and exposure duration.

- Hormonal Disruption : Given its effects on reproductive organs, there may be interactions with hormonal signaling pathways that warrant further investigation.

Propiedades

IUPAC Name |

zinc;4-tert-butylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C11H14O2.Zn/c2*1-11(2,3)9-6-4-8(5-7-9)10(12)13;/h2*4-7H,1-3H3,(H,12,13);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYSLZRDZOBAUFL-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)[O-].CC(C)(C)C1=CC=C(C=C1)C(=O)[O-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O4Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

98-73-7 (Parent) | |

| Record name | Benzoic acid, 4-(1,1-dimethylethyl)-, zinc salt (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004980545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9063661 | |

| Record name | Benzoic acid, 4-(1,1-dimethylethyl)-, zinc salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Benzoic acid, 4-(1,1-dimethylethyl)-, zinc salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

4980-54-5, 101012-86-6 | |

| Record name | Benzoic acid, 4-(1,1-dimethylethyl)-, zinc salt (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004980545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 4-(1,1-dimethylethyl)-, zinc salt, basic | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101012866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 4-(1,1-dimethylethyl)-, zinc salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 4-(1,1-dimethylethyl)-, zinc salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zinc p-tert-butylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.299 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzoic acid, 4-(1,1-dimethylethyl)-, zinc salt, basic | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.099.740 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.